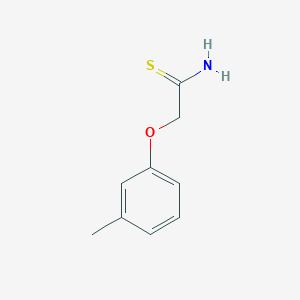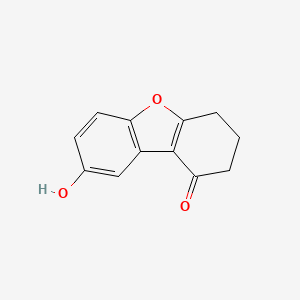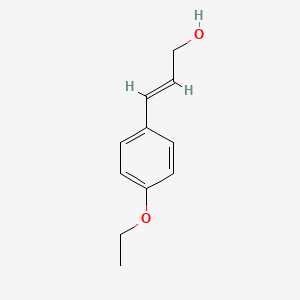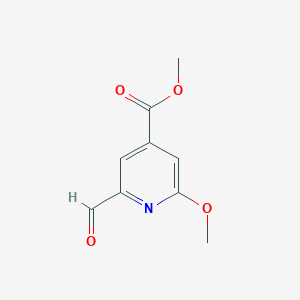
2-(m-Tolyloxy)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(m-Tolyloxy)ethanethioamide: , also known by its chemical formula C9H11NOS , is a compound with the following structure:
CH3C6H4OCH2CH2SNH2
It consists of a tolyl (methylphenyl) group attached to an ethanethioamide moiety. The compound’s systematic name reflects this substitution pattern. Let’s explore its properties and applications further.
Preparation Methods
Synthetic Routes: The synthesis of 2-(m-Tolyloxy)ethanethioamide involves the reaction of m-tolyl chloride with potassium thioacetate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Conditions:Starting Material: m-Tolyl chloride (m-chlorotoluene)
Reagent: Potassium thioacetate
Solvent: Organic solvent (e.g., acetone, dichloromethane)
Temperature: Room temperature or slightly elevated
Procedure: The reaction mixture is stirred, and the product is isolated through filtration or extraction.
Industrial Production: While not widely produced industrially, this compound can be synthesized on a laboratory scale for research purposes.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thioamide group may yield the corresponding amine.
Substitution: The tolyl group can be substituted under appropriate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Alkylating agents or nucleophiles.
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: The corresponding amine (m-toluidine).
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity or as a precursor for drug development.
Medicine: Notable applications yet to be established.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
The exact mechanism of action for 2-(m-Tolyloxy)ethanethioamide remains unclear. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While 2-(m-Tolyloxy)ethanethioamide is relatively unique, similar compounds include other thioamides and tolyl-substituted molecules.
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
2-(3-methylphenoxy)ethanethioamide |
InChI |
InChI=1S/C9H11NOS/c1-7-3-2-4-8(5-7)11-6-9(10)12/h2-5H,6H2,1H3,(H2,10,12) |
InChI Key |
QPWNITSCCUGTIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12110677.png)

![2-[2-Formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid](/img/structure/B12110687.png)

![N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)prop-2-enamide](/img/structure/B12110695.png)



![Benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B12110714.png)
![(3S,6S)-3-((tert-Butoxycarbonyl)amino)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indole-6-carboxylic acid](/img/structure/B12110716.png)

![Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-](/img/structure/B12110729.png)

